1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside
1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
57783-81-0
VCID:
VC0014386
InChI:
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34-/m1/s1
SMILES:
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Molecular Formula:
C34H36O6
Molecular Weight:
540.656
1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside
CAS No.: 57783-81-0
Cat. No.: VC0014386
Molecular Formula: C34H36O6
Molecular Weight: 540.656
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57783-81-0 |
|---|---|
| Molecular Formula | C34H36O6 |
| Molecular Weight | 540.656 |
| IUPAC Name | (2R,3S,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
| Standard InChI | InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34-/m1/s1 |
| Standard InChI Key | HYZRJGYIUDQFSY-BWNLSPMZSA-N |
| SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator